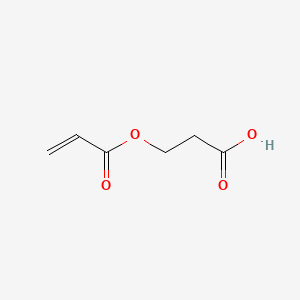

2-Carboxyethyl acrylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-prop-2-enoyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUZOYPRAQASLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117647-40-2, 102570-77-4 | |

| Record name | Poly[oxy(1-oxo-1,3-propanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117647-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-carboxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102570-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027834 | |

| Record name | 2-Carboxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24615-84-7 | |

| Record name | 2-Carboxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24615-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acryloyloxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024615847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Carboxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM1E1216WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carboxyethyl Acrylate (CAS 24615-84-7) for Advanced Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer increasingly utilized in the development of advanced biomaterials. With its unique combination of an acrylate moiety for polymerization and a carboxylic acid group for functionalization and hydrophilicity, CEA is a key building block for creating innovative hydrogels, nanoparticles, and scaffolds for drug delivery and tissue engineering applications.

Core Properties and Specifications

2-Carboxyethyl acrylate is a colorless to light yellow viscous liquid valued for its dual functionality.[1] Its chemical structure and key properties are summarized below.

Chemical and Physical Data

The following tables provide a summary of the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 24615-84-7 | [2] |

| Molecular Formula | C₆H₈O₄ | [3] |

| Molecular Weight | 144.13 g/mol | [2][3] |

| Linear Formula | CH₂=CHCO₂(CH₂)₂CO₂H | [2] |

| SMILES | C=CC(=O)OCCC(=O)O | [4] |

| InChI Key | CYUZOYPRAQASLN-UHFFFAOYSA-N | [2][3] |

| Physical Property | Value | Source |

| Appearance | Colorless to light yellow viscous liquid | [1][3] |

| Density | 1.214 g/mL at 25 °C | [2][5] |

| Boiling Point | 103 °C at 19 mmHg | [2][5] |

| Refractive Index (n20/D) | 1.457 | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [6] |

| Solubility | Soluble in water | [2] |

| pH | 2.95 (10 wt. % in H₂O) | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed or in contact with skin.[8] Appropriate personal protective equipment (PPE), including faceshields, gloves, and suitable respirator filters, should be used when handling this chemical.[6] Commercial preparations are typically stabilized with 900-1100 ppm of 4-methoxyphenol (B1676288) (MEHQ) to prevent spontaneous polymerization.[2]

| Hazard Statement | Description | Source |

| H314 | Causes severe skin burns and eye damage | [6][7] |

| H302 | Harmful if swallowed | [8] |

| H312 | Harmful in contact with skin | [8] |

| H318 | Causes serious eye damage | [8] |

Polymerization and Material Synthesis

CEA's acrylate group allows it to readily undergo polymerization, either through homopolymerization or copolymerization with other monomers, to create polymers with tailored properties.[8] The presence of the carboxyethyl group lowers the glass transition temperature (Tg) of its homopolymer to below 30°C, imparting greater flexibility compared to other acrylic polymers.[8][9] This carboxylic acid moiety also enhances adhesion to various surfaces.[8][9]

Controlled Radical Polymerization (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weight and narrow polydispersity from monomers like CEA.[10][11] This control is crucial for creating advanced materials for biomedical applications.

Caption: Generalized workflow for RAFT polymerization of CEA.

Hydrogel Formation

CEA is instrumental in the development of functional hydrogels due to its water solubility and the pH-responsive nature of its carboxylic acid groups.[1][9] These hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water, making them ideal for drug delivery and tissue engineering.

Caption: General workflow for synthesizing CEA-containing hydrogels.

Applications in Drug Development and Life Sciences

The unique properties of CEA-derived polymers make them highly suitable for a range of biomedical applications.

pH-Responsive Drug Delivery

The carboxylic acid groups in CEA polymers can be ionized or deionized depending on the surrounding pH.[3] This property is exploited to create "smart" hydrogels that swell or shrink in response to pH changes, allowing for targeted drug release.[2][3] For instance, in the higher pH of the intestine (pH 7.4), the carboxyl groups deprotonate, leading to electrostatic repulsion, increased swelling, and release of an encapsulated drug.[2]

Caption: pH-responsive swelling and drug release from a CEA-based hydrogel.

Tissue Engineering Scaffolds

Polymers derived from CEA can be fabricated into porous 3D scaffolds that mimic the extracellular matrix (ECM).[1] These scaffolds provide a supportive environment for cell adhesion, proliferation, and differentiation, which are critical for tissue regeneration. The ability to tune the mechanical properties and biocompatibility of these scaffolds is a key area of research.

Nanoparticle Formulations

CEA can be used in the synthesis of nanoparticles for targeted drug delivery.[6] Polymerization methods, such as emulsion-solvent evaporation or nanoprecipitation, can be employed to create drug-loaded nanoparticles.[6][12] The surface of these nanoparticles can be further functionalized, leveraging the carboxylic acid groups of CEA for targeting specific cells or tissues.

Key Experimental Protocols

This section provides detailed methodologies for several key experiments involving this compound.

Protocol: Synthesis of a Chitosan-graft-poly(this compound) Hydrogel

This protocol is adapted from the methodology described for grafting CEA onto a chitosan backbone to form an in-situ hydrogel.[1][8]

-

Preparation of Acrylated Chitosan:

-

Dissolve deacetylated, water-soluble chitosan in a suitable aqueous solvent (e.g., 0.1 M acetic acid) to a final concentration of 1-2% (w/v).

-

Slowly add this compound to the chitosan solution while stirring. The molar ratio of CEA to the amine groups on chitosan can be varied to control the degree of grafting.

-

Allow the reaction to proceed at room temperature for 12-24 hours to ensure grafting of the acrylate molecules to the primary amine groups of chitosan.

-

Confirm grafting using FTIR and NMR spectroscopy by identifying new peaks corresponding to the acrylate groups.[8]

-

-

Hydrogel Formation (Crosslinking):

-

Prepare a solution of a thiol-terminated crosslinker, such as PEG-dithiol, in a phosphate (B84403) buffer (pH 7.4).

-

Mix the acrylated chitosan solution with the crosslinker solution. A Michael-type addition reaction will occur between the grafted acrylate end groups and the thiol end groups of the crosslinker.

-

Observe the mixture for gelation, which typically occurs within minutes to an hour at 37°C.[1][8] The gelation time can be monitored using rheometry.

-

-

Purification and Characterization:

-

Immerse the formed hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically to remove unreacted components.

-

Characterize the hydrogel's properties:

-

Protocol: In Vitro Biocompatibility Assessment (Cytotoxicity)

This protocol follows the principles of ISO 10993-5 for testing the in vitro cytotoxicity of biomaterials.[4]

-

Material Preparation:

-

Prepare thin films or discs of the poly(this compound)-based material.

-

Sterilize the material samples, for example, by exposure to UV light or by ethylene (B1197577) oxide treatment.

-

Prepare an extract of the material by incubating it in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, according to ISO 10993-12 standards.

-

-

Cell Culture:

-

Culture a suitable cell line, such as L929 fibroblasts or human primary cells, in standard culture conditions (37°C, 5% CO₂).

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

-

Exposure:

-

Remove the standard culture medium from the cells.

-

Replace it with the prepared material extract (for indirect contact test) or place the sterilized material sample directly onto a layer of cells (for direct contact test).

-

Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).

-

Incubate for 24, 48, or 72 hours.

-

-

Viability Assay (e.g., MTT or WST-8 Assay):

-

At the end of the incubation period, remove the extracts or material samples.

-

Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[4]

-

Interaction with Biological Systems and Relevant Signaling Pathways

The interaction of cells with biomaterials is not passive. The material's physical and chemical properties, such as stiffness, topography, and surface chemistry, can profoundly influence cell behavior through mechanotransduction and other signaling pathways. While direct studies on CEA-based materials are emerging, principles from related poly(acrylate) systems provide valuable insights.

Integrin-Mediated Adhesion and Signaling

Cells adhere to biomaterials primarily through integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the material surface. This binding initiates the formation of focal adhesions, which are complex protein clusters that connect the ECM to the cell's actin cytoskeleton. This linkage serves as a mechanical and signaling hub.

The carboxylic acid groups of CEA can influence the type and conformation of proteins that adsorb to the material surface, thereby affecting which integrins are engaged and the subsequent downstream signaling.[1] This can impact cell adhesion, migration, proliferation, and differentiation.

Caption: Integrin binding to a biomaterial surface initiates downstream signaling.

Mechanotransduction and the YAP/TAZ Pathway

The stiffness of a biomaterial is a critical physical cue that cells can sense. Polymers made from CEA contribute to the overall mechanical properties of a scaffold or hydrogel. This stiffness is transduced through the cytoskeleton to the nucleus, influencing gene expression via mechanosensitive pathways.

A key pathway in this process is the Hippo-YAP/TAZ signaling cascade.[2][8]

-

On soft substrates: Cells exert low contractile forces, leading to a globular actin cytoskeleton. The Hippo pathway is active, phosphorylating the transcriptional co-activators YAP and TAZ, which causes them to be retained in the cytoplasm and degraded.[8]

-

On stiff substrates: Cells can spread and generate high tension in the actin cytoskeleton. This tension inhibits the Hippo pathway, allowing unphosphorylated YAP and TAZ to translocate to the nucleus.[8][9] In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and differentiation (e.g., osteogenesis on very stiff materials).[7]

By tuning the formulation of CEA-based polymers, researchers can control the material's stiffness and thereby modulate the YAP/TAZ pathway to direct cell fate, a powerful tool in tissue engineering.

Caption: Substrate stiffness regulates cell fate via the YAP/TAZ pathway.

References

- 1. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomaterials and engineered microenvironments to control YAP/TAZ-dependent cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensing the Stiffness: Cellular Mechano-Sensing at the Implant Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactomannan-graft-poly(methyl methacrylate) nanoparticles induce an anti-inflammatory phenotype in human macrophages - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Modulation of Biological Responses of Tumor Cells Adhered to Poly(2-methoxyethyl acrylate) with Increasing Cell Viability under Serum-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A spatial model of YAP/TAZ signaling reveals how stiffness, dimensionality, and shape contribute to emergent outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immuno-compatibility of soft hydrophobic poly (n-butyl acrylate) networks with elastic moduli for regeneration of functional tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2-Carboxyethyl Acrylate in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxyethyl acrylate (B77674) (2-CEA) is a versatile monomer increasingly utilized in advanced research, particularly in the fields of polymer chemistry, materials science, and drug delivery. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive carboxylic acid moiety, allows for the synthesis of polymers with tailored properties. This guide provides a comprehensive overview of the applications of 2-CEA in research, focusing on its role in the development of functional polymers, hydrogels for controlled drug release, and the modification of biomaterials.

Core Applications in Research

The research applications of 2-Carboxyethyl acrylate are primarily centered on its ability to impart desirable characteristics to polymers, such as flexibility, adhesion, and stimuli-responsiveness.

Polymer Synthesis and Modification

The incorporation of 2-CEA into polymer chains significantly influences their physical and chemical properties. The carboxyethyl group lowers the glass transition temperature (Tg) of the resulting polymers, leading to increased flexibility and reduced brittleness. This characteristic is highly valuable in the development of advanced adhesives, sealants, and flexible coatings. Furthermore, the polar carboxylic acid group enhances adhesion to a variety of substrates, including metals and glass.

pH-Responsive Hydrogels for Drug Delivery

A major area of research for 2-CEA is in the formulation of "smart" hydrogels that respond to changes in environmental pH. The carboxylic acid groups on the polymer backbone can exist in a protonated or deprotonated state depending on the surrounding pH.

-

Low pH (Acidic Environment): The carboxylic acid groups are protonated (-COOH), leading to stronger hydrogen bonding between polymer chains. This results in a more compact, less swollen hydrogel structure, which can effectively encapsulate a therapeutic agent.

-

High pH (Neutral/Alkaline Environment): The carboxylic acid groups become deprotonated (-COO⁻), creating electrostatic repulsion between the polymer chains. This repulsion leads to significant swelling of the hydrogel and the controlled release of the entrapped drug.[1]

This pH-responsive behavior is particularly relevant for targeted drug delivery in the gastrointestinal tract, where the pH varies considerably.

Modification of Biomaterials

2-CEA is also employed to functionalize and modify the surface of biomaterials, such as cellulose (B213188) nanocrystals (CNCs). This modification can enhance the compatibility of CNCs with hydrophobic polymers and improve the mechanical properties of the resulting nanocomposites.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in research.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) of poly(2-CEA) homopolymer | < 30°C | [2] |

| Shear Strength of Epoxy Resin with 5 wt% 2-CEA modified CNCs | 15.1 MPa | |

| Modulus of Epoxy Resin with 1 wt% 2-CEA modified CNCs | 2,460 MPa |

Table 1: Physical and Mechanical Properties

| pH | Swelling Ratio (g/g) | Reference |

| 1.2 (Simulated Gastric Fluid) | Low (e.g., ~10-20) | [1][3] |

| 7.4 (Simulated Intestinal Fluid) | High (e.g., >100) | [1][3] |

Table 2: pH-Dependent Swelling of 2-CEA based Hydrogels (Illustrative Values)

| Time (hours) | Cumulative Drug Release at pH 1.2 (%) | Cumulative Drug Release at pH 7.4 (%) | Reference |

| 1 | < 10 | 20-30 | [1] |

| 4 | < 15 | 50-60 | [1] |

| 8 | < 20 | 70-80 | [1] |

| 12 | < 25 | > 90 | [1] |

Table 3: Illustrative pH-Dependent Drug Release Profile from a 2-CEA based Hydrogel

Experimental Protocols

Modification of Cellulose Nanocrystals (CNCs) with this compound

This protocol describes the grafting of poly(this compound) onto the surface of cellulose nanocrystals.

Materials:

-

Cellulose nanocrystals (CNCs)

-

This compound (2-CEA) monomer

-

Potassium persulfate (KPS) (initiator)

-

Deionized water

-

Methanol

-

Nitrogen gas

Procedure:

-

Disperse a specific amount of CNCs in deionized water in a reaction flask.

-

Heat the dispersion to 60°C with continuous stirring under a nitrogen atmosphere for 30 minutes.

-

Dissolve KPS in deionized water and inject it into the CNC suspension.

-

After 30 minutes, inject the 2-CEA monomer into the reaction mixture.

-

Allow the reaction to proceed at 60°C for 3 hours with continuous stirring.

-

Cool the reaction mixture to room temperature.

-

Wash the product three times with a methanol/water mixture, followed by centrifugation at 5,000 rpm for 10 minutes after each wash.

-

Wash the product again with acetone to remove any ungrafted polymer. Repeat this step three times.

-

Dry the final product in a vacuum oven at 40°C for 24 hours.

Synthesis of a pH-Responsive Poly(this compound) Hydrogel for Drug Delivery (Representative Protocol)

This protocol is a representative example for the synthesis of a 2-CEA based hydrogel via free-radical polymerization. The specific amounts of monomer, crosslinker, and initiator may need to be optimized depending on the desired properties of the hydrogel.

Materials:

-

This compound (2-CEA) (monomer)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Phosphate-buffered saline (PBS)

-

Model drug

Procedure:

-

Dissolve the desired amount of the model drug in PBS.

-

Add 2-CEA monomer and MBA crosslinker to the drug solution and mix until fully dissolved. The molar ratio of monomer to crosslinker will determine the swelling and mechanical properties of the hydrogel.

-

Degas the solution by bubbling with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add APS initiator to the solution and mix gently.

-

Add TEMED accelerator to the solution to initiate the polymerization reaction.

-

Quickly pour the solution into a mold of the desired shape (e.g., a petri dish to form a thin film or a cylindrical mold).

-

Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

After polymerization, immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, initiator, and non-incorporated drug. The washing water should be changed several times over a period of 24-48 hours.

-

The purified hydrogel can then be dried (e.g., by lyophilization) for storage or used directly for swelling and drug release studies.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of a drug-loaded 2-CEA hydrogel.

Caption: Logical relationship of pH-responsive swelling and drug release from a 2-CEA hydrogel.

References

2-Carboxyethyl acrylate molecular weight and formula

This guide provides core technical data on 2-Carboxyethyl acrylate (B77674), a versatile monomer utilized in the production of various polymers. It is intended for researchers, scientists, and professionals in drug development and material science.

Core Properties

2-Carboxyethyl acrylate, also known as 3-prop-2-enoyloxypropanoic acid, is a colorless liquid utilized in the synthesis of acrylic, vinyl-acrylic, and styrenic-acrylic polymers.[1][2][3] Its chemical structure incorporates both a carboxylic acid and an acrylate functional group, which allows for its use in creating polymers with enhanced flexibility and adhesion.[3][4]

Below is a summary of its fundamental chemical properties.

| Property | Value | Source |

| Molecular Formula | C6H8O4 | [1][2][5][6] |

| Molecular Weight | 144.13 g/mol | [1][2] |

| CAS Number | 24615-84-7 | [1][2][6] |

Logical Relationship of Properties

The chemical formula of a compound dictates its molecular weight. The established formula for this compound (C6H8O4) directly corresponds to its calculated molecular weight. This relationship is fundamental in chemical synthesis and analysis, ensuring the correct identification and quantification of the substance.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

2-Carboxyethyl acrylate solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Carboxyethyl Acrylate (B77674) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Carboxyethyl acrylate (2-CEA) in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility information and provides a standardized experimental protocol for determining solubility in-house. This guide is intended for researchers, scientists, and professionals in drug development who utilize 2-CEA in their work.

Introduction to this compound

This compound (CAS No. 24615-84-7) is a versatile monomer featuring both a carboxylic acid and an acrylate functional group. This unique structure imparts both hydrophilicity and the ability to undergo polymerization. It is a colorless to light yellow viscous liquid utilized in the synthesis of polymers for adhesives, coatings, and other advanced materials.[1][2] Understanding its solubility is critical for its application in various formulations and polymerization processes.

Solubility of this compound

Publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, multiple sources qualitatively describe its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | General Solubility Description | Citation(s) |

| Organic Solvents | Generally described as "soluble". | [1][2] |

| Water | Described as "soluble" and "sparingly soluble". One source indicates a water solubility ratio of 1:1. | [1][2] |

It is important to note that while 2-CEA is generally soluble in organic solvents, the specific solubility can vary significantly depending on the polarity and nature of the solvent. For precise formulation and experimental design, it is highly recommended to determine the solubility in the specific solvent of interest.

Experimental Protocol for Solubility Determination

The following is a general, standardized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Vials with airtight screw caps

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a minimum of 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of 2-CEA of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2-CEA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Caption: Workflow for Solubility Assessment of 2-CEA.

References

An In-depth Technical Guide to the Synthesis of 2-Carboxyethyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Carboxyethyl acrylate (B77674) (2-CEA), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document details the core synthesis pathway, purification methodologies, and key characterization data to support researchers and professionals in the development of novel materials and drug delivery systems.

Introduction

2-Carboxyethyl acrylate (C₆H₈O₄, molar mass: 144.13 g/mol ) is a functional monomer featuring both a reactive acrylate group and a carboxylic acid moiety.[1] This dual functionality makes it an invaluable building block for the synthesis of a wide range of polymers with tailored properties, such as enhanced hydrophilicity, adhesion, and biocompatibility. Its ability to participate in both vinyl polymerization and reactions involving its carboxylic acid group has led to its use in the development of hydrogels, drug delivery vehicles, and other advanced biomaterials.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through a Michael addition reaction. This process involves the conjugate addition of acrylic acid to ethyl acrylate.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the carboxylate anion of acrylic acid on the electron-deficient β-carbon of the ethyl acrylate double bond. The reaction is typically catalyzed by a base, which deprotonates the acrylic acid to form the more nucleophilic carboxylate.

A general representation of the synthesis reaction is as follows:

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Acrylic acid

-

Ethyl acrylate

-

Suitable catalyst (e.g., a tertiary amine like triethylamine, or a phosphine)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)

-

Anhydrous solvent (optional, e.g., toluene)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere to prevent side reactions and polymerization. The three-necked flask is equipped with a reflux condenser, a dropping funnel, and a thermometer.

-

Charging Reactants: Charge the reaction flask with acrylic acid and a polymerization inhibitor. If a solvent is used, it should also be added at this stage.

-

Catalyst Addition: Add the catalyst to the reaction mixture.

-

Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the reaction mixture from the dropping funnel over a period of 1-2 hours while maintaining a controlled temperature.

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 50-80 °C. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be removed by washing with a suitable aqueous solution. The organic layer is then separated and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

Yield:

The reported yields for this reaction can be up to 85%, depending on the specific catalyst and reaction conditions employed.[1]

Synthesis Reaction Pathway

References

2-Carboxyethyl Acrylate: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer utilized in various research and development applications. This document synthesizes critical information from Safety Data Sheets (SDS) and regulatory guidelines to ensure safe handling, storage, and use in a laboratory setting. All quantitative data is presented in structured tables for clarity and ease of comparison, and detailed experimental protocols for key toxicological assessments are provided.

Chemical and Physical Properties

2-Carboxyethyl acrylate is a colorless, viscous liquid with a characteristic odor.[1] It is soluble in water and possesses a unique combination of acrylate and carboxylic acid functionalities, making it a valuable building block in polymer synthesis.

| Property | Value | Reference |

| CAS Number | 24615-84-7 | [1] |

| Molecular Formula | C6H8O4 | [1] |

| Molecular Weight | 144.1 g/mol | [1] |

| Physical State | Liquid (viscous) | [1] |

| Color | Colorless | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 103 °C at 25 hPa | [1] |

| Density | 1.214 g/mL at 25 °C | |

| Solubility in Water | Soluble | |

| Refractive Index | n20/D 1.457 |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are severe skin corrosion and eye damage.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source:[1]

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H314: Causes severe skin burns and eye damage |

Source:[1]

The following diagram illustrates the logical pathway for the GHS classification of this compound based on its primary hazards.

Toxicological Information

The primary toxicological concerns for this compound are its corrosive effects on the skin and eyes. It is not classified as acutely toxic via oral, dermal, or inhalation routes, nor is it considered a skin sensitizer, mutagen, carcinogen, or reproductive toxicant.[1]

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | Not specified |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Not specified | Not specified |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Not specified | Not specified |

| Skin Sensitization | Not classified as a skin sensitizer | Not specified | Not specified |

| Germ Cell Mutagenicity | Not classified as germ cell mutagenic | Not specified | Not specified |

| Carcinogenicity | Not classified as carcinogenic | Not specified | Not specified |

| Reproductive Toxicity | Not classified as a reproductive toxicant | Not specified | Not specified |

Experimental Protocols for Key Toxicological Endpoints

The assessment of skin corrosion and eye irritation is critical for the safe handling of this compound. The following are summaries of the standardized OECD guidelines for these tests.

Skin Corrosion: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Guideline 431)

This in vitro test method utilizes a reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

The exposure duration is typically for defined periods, such as 3 minutes and 1 hour.

-

Following exposure, the tissue is thoroughly rinsed to remove the test chemical.

-

The viability of the skin tissue is then determined using a cell viability assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a purple formazan, which is then extracted and quantified spectrophotometrically.

-

-

Classification: A substance is identified as corrosive if the mean tissue viability is below a certain threshold after a specific exposure time.

The workflow for the in vitro skin corrosion test is depicted below.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Test System: Typically, albino rabbits are used for this test.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. Severe, irreversible damage leads to a classification of "Serious Eye Damage," while reversible irritation leads to a classification of "Eye Irritation."

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

| Aspect | Recommendation |

| Ventilation | Use only in well-ventilated areas. Local exhaust ventilation is recommended.[1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[1] In case of inadequate ventilation, wear respiratory protection.[3] |

| Hygiene | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[1] |

| Storage Conditions | Store in a tightly closed container in a cool, well-ventilated place.[4] |

| Incompatible Materials | Keep away from oxidizing agents. |

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1] |

Fire-Fighting Measures

While not readily flammable, this compound is combustible.[1]

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream.[1] |

| Hazardous Combustion Products | Carbon monoxide (CO) and carbon dioxide (CO2).[1] |

| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Ecological Information

Currently, there is limited quantitative data available on the ecotoxicity of this compound. It is not classified as hazardous to the aquatic environment.[1] However, as with all chemicals, release into the environment should be avoided.[1]

This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Physical and chemical properties of beta-Carboxyethyl acrylate

An In-depth Technical Guide to the Physical and Chemical Properties of beta-Carboxyethyl Acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carboxyethyl acrylate (β-CEA), also known as 3-(acryloyloxy)propanoic acid, is a versatile difunctional monomer possessing both a reactive acrylate group and a carboxylic acid moiety.[1] This unique structure allows it to be a valuable building block in the synthesis of a wide array of polymers with tailored properties. Its incorporation into polymer backbones can enhance adhesion, flexibility, and stability, making it a key component in the development of adhesives, coatings, hydrogels, and other advanced materials.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of β-CEA, detailed experimental protocols for its characterization, and visualizations of its key chemical reactions.

Chemical Structure and Composition

The chemical structure of β-carboxyethyl acrylate is C6H8O4.[3][5][6] Commercially available β-CEA is typically a mixture of the dimer (β-CEA itself, which is the largest single component), unreacted acrylic acid (monomer), and higher adducts (trimers and oligomers).[1][7]

Physical Properties

β-CEA is a colorless to light yellow, slightly viscous liquid at room temperature.[4][7][8][9][10][11] A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C6H8O4 | [3][5][6][11][12] |

| Molecular Weight | 144.13 g/mol | [3][5][6][7][11][12] |

| Appearance | Colorless to light yellow, slightly viscous liquid | [4][7][8][9][10][11] |

| Boiling Point | 103 °C @ 19 mmHg | [6][11] |

| Density | 1.214 g/mL @ 25 °C | [6] |

| Refractive Index | n20/D 1.457 | [6][11] |

| Flash Point | >110 °C (>230 °F) (closed cup) | [6][11] |

| Solubility | Soluble in water | [4][6][11] |

| pH | 2.95 (10 wt. % in H2O) | [4][6][11] |

| pKa | 3.95 (Predicted) | [4][6][11] |

| Viscosity | 70 - 80 cP @ 25 °C | [12] |

| Glass Transition Temperature (Tg) of Homopolymer | <30-37 °C | [7][8][9][10][12] |

Chemical Properties

The dual functionality of β-CEA dictates its chemical behavior. The acrylate group is susceptible to free-radical polymerization, while the carboxylic acid group can undergo typical acid reactions.[1][3][12]

| Property | Description | References |

| Reactivity | The acrylate group readily undergoes polymerization and copolymerization. The carboxylic acid can react with amino, hydroxyl, epoxy, and isocyanate functionalities. It is more reactive in its salt form than acrylic acid. | [1][3][7][12] |

| Stability and Storage | β-CEA is stabilized with an inhibitor, typically 900-1100 ppm of hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization. The effectiveness of MEHQ is dependent on the presence of dissolved oxygen. The material should be stored at 2-8°C, away from heat, direct sunlight, and ignition sources. | [3][7][11][12][13][14] |

| Incompatibilities | Incompatible with strong acids, alkalis, oxidizing agents, and sources of free radicals, as these can induce hazardous polymerization. | [1][14] |

| Compositional Analysis | A typical commercial sample may have the following molar composition: Acrylic Acid (monomer): 18.0 ± 3.0%, β-CEA (dimer): 30.0 ± 2.0%, Trimer and higher oligomers: 52.0 ± 2.0%. | [7] |

Key Chemical Processes & Visualizations

Synthesis of β-Carboxyethyl Acrylate

The synthesis of β-CEA is typically achieved through a Michael addition reaction where one molecule of acrylic acid acts as the Michael donor and another as the Michael acceptor.

Caption: Synthesis of β-CEA via Michael Addition.

Free-Radical Polymerization

The acrylate functionality of β-CEA allows it to undergo free-radical polymerization to form poly(β-carboxyethyl acrylate) or be copolymerized with other monomers.

Caption: Free-Radical Polymerization Workflow.

Experimental Protocols

Determination of Acid Number by Titration

Objective: To quantify the carboxylic acid content in a β-CEA sample.

Materials:

-

β-CEA sample

-

Standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695)

-

Phenolphthalein (B1677637) indicator solution

-

Ethanol (neutralized)

-

Analytical balance

-

Burette, flask, and magnetic stirrer

Procedure:

-

Accurately weigh approximately 1.0 g of the β-CEA sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of neutralized ethanol to dissolve the sample.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Perform a blank titration with 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.

Calculation: Acid Number (mg KOH/g) = (V * M * 56.1) / W

-

V = Volume of KOH solution used (mL)

-

M = Molarity of KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and composition of the β-CEA sample (monomer, dimer, oligomers).[15]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[15] A typical starting condition could be 95:5 Water:Acetonitrile, ramping to a higher acetonitrile concentration.

Procedure:

-

Prepare a standard solution of a reference β-CEA sample with known composition, if available.

-

Prepare the sample solution by dissolving a known amount of β-CEA in the initial mobile phase composition.

-

Set the column temperature (e.g., 30 °C) and the UV detector wavelength (e.g., 210 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms.

-

Identify peaks corresponding to acrylic acid, β-CEA, and higher oligomers based on retention times from the standard or by mass spectrometry.

-

Calculate the relative peak areas to determine the composition of the mixture.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of β-CEA.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a drop of the liquid β-CEA sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Expected Characteristic Peaks:

-

~3200-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid group.

-

~1720 cm⁻¹: C=O stretch, a strong band from both the ester and carboxylic acid groups.

-

~1635 cm⁻¹: C=C stretch from the acrylate vinyl group.

-

~1410 cm⁻¹ & ~985 cm⁻¹: In-plane and out-of-plane C-H bending of the vinyl group.

-

~1160 cm⁻¹: C-O stretch of the ester group.

Caption: Workflow for FTIR Analysis of β-CEA.

Safety and Handling

β-Carboxyethyl acrylate is classified as a corrosive substance that can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][12][14] Handling should be performed in a well-ventilated area or a chemical fume hood.[1] Store the material in a cool, dry, dark place, and ensure the container is tightly closed and properly inhibited to prevent unintended polymerization.[2][7][12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][14]

References

- 1. allnexproductseu.blob.core.windows.net [allnexproductseu.blob.core.windows.net]

- 2. gelest.com [gelest.com]

- 3. Buy 2-Carboxyethyl acrylate | 24615-84-7 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C6H8O4 | CID 90558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 24615-84-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. polysciences.com [polysciences.com]

- 8. specialchem.com [specialchem.com]

- 9. specialchem.com [specialchem.com]

- 10. specialchem.com [specialchem.com]

- 11. This compound | 24615-84-7 [chemicalbook.com]

- 12. watson-int.com [watson-int.com]

- 13. lookpolymers.com [lookpolymers.com]

- 14. chemos.de [chemos.de]

- 15. This compound | SIELC Technologies [sielc.com]

A Technical Guide to 2-Carboxyethyl Acrylate: Commercial Availability, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer crucial in the development of advanced polymers for various applications, including drug delivery systems and medical adhesives.

Commercial Sources and Purity

2-Carboxyethyl acrylate (CAS No. 24615-84-7) is readily available from a range of chemical suppliers. The purity of commercially available CEA is typically high, often exceeding 98%, to ensure lot-to-lot consistency and predictable polymerization kinetics. A key feature of commercial CEA is the inclusion of a polymerization inhibitor, most commonly hydroquinone (B1673460) monomethyl ether (MEHQ), to ensure stability during transport and storage.

The following table summarizes the typical purity and inhibitor concentrations of this compound available from various commercial suppliers.

| Supplier Category | Typical Purity (%) | Inhibitor (MEHQ) Concentration (ppm) |

| Major Chemical Suppliers | >98% - ≥99% | 900-1100 |

| Specialty Chemical Providers | ≥99% | 500-800 |

| Bulk Industrial Suppliers | High Purity (specification sheet dependent) | Varies, typically specified |

Analytical Methodologies for Quality Control

Rigorous quality control is essential to ensure the performance and safety of polymers derived from this compound. The primary analytical techniques for assessing the purity and quality of CEA are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and identifying any potential impurities. A common approach is reversed-phase HPLC.[1][2]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 or Newcrom R1, is typically used.[2]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile, water, and an acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) is employed.[1][2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength of 210 nm.

-

Sample Preparation: A dilute solution of this compound in the mobile phase (e.g., 1 mg/mL) is prepared.

-

Analysis: The retention time and peak area of the this compound are compared to a certified reference standard to determine purity.

Residual Monomer Analysis by Gas Chromatography (GC)

Gas chromatography is a sensitive method for quantifying residual monomers and other volatile impurities in this compound.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for polar compounds, such as a TM-FFAP (30 m x 0.32 mm x 0.5 µm), is recommended.

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

-

Injector and Detector Temperatures: Injector temperature of 250°C and detector temperature of 275°C are typical.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 5 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Final hold: 200°C for 2 minutes.

-

-

Sample Preparation: The sample is diluted in a suitable solvent, such as acetone. An internal standard may be used for improved quantitation.

-

Analysis: The peak areas of any impurities are compared to the peak area of the this compound to determine their relative concentrations.

Acid Value Determination by Titration

The acid value is a critical quality parameter for this compound, as it directly relates to the concentration of the carboxylic acid functionality. It is determined by titration with a standardized base.[3]

Experimental Protocol:

-

Reagents:

-

Standardized 0.1 M potassium hydroxide (B78521) (KOH) solution in ethanol (B145695).

-

Phenolphthalein (B1677637) indicator solution (1% in ethanol).

-

Ethanol (neutralized).

-

-

Procedure:

-

Accurately weigh approximately 1-2 g of this compound into a 250 mL Erlenmeyer flask.

-

Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

-

Calculation: The acid value is calculated using the following formula:

-

Acid Value (mg KOH/g) = (V × M × 56.1) / W

-

Where:

-

V = Volume of KOH solution used (mL)

-

M = Molarity of the KOH solution (mol/L)

-

56.1 = Molar mass of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to the quality control of this compound.

Caption: A typical experimental workflow for the quality control of this compound.

Caption: Logical relationships between purity, stability, and performance of this compound.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Carboxyethyl Acrylate (CEA) for Hydrogel Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels based on the polymerization of 2-Carboxyethyl acrylate (B77674) (CEA). CEA is a versatile monomer that imparts flexibility, adhesion, and pH-responsiveness to polymer networks, making it an excellent candidate for various biomedical applications, including controlled drug delivery and tissue engineering.[1][2]

Introduction to 2-Carboxyethyl Acrylate Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] this compound is an attractive monomer for hydrogel synthesis due to the presence of both a polymerizable acrylate group and a pendant carboxylic acid group. This unique structure provides several key advantages:

-

pH-Responsiveness: The carboxylic acid groups (-COOH) can ionize to carboxylate groups (-COO⁻) in response to changes in pH. This ionization leads to electrostatic repulsion between the polymer chains, resulting in increased swelling and, consequently, the controlled release of encapsulated therapeutic agents.[3][4]

-

Enhanced Flexibility: The carboxyethyl group contributes to a lower glass transition temperature (Tg) in the resulting polymer, leading to more flexible and less brittle hydrogels compared to other acrylic polymers.[1]

-

Improved Adhesion: The polar carboxylic acid moiety enhances the adhesive properties of the hydrogel, which is beneficial for applications requiring attachment to biological tissues or other surfaces.[1]

-

Biocompatibility: Acrylate-based hydrogels have been extensively studied for biomedical applications and can be designed to be biocompatible.[1][5]

These properties make CEA-based hydrogels highly suitable for the development of "smart" drug delivery systems that can release their payload in a controlled manner in specific physiological environments.[3]

Data Presentation: Properties of Acrylate-Based Hydrogels

Table 1: pH-Dependent Equilibrium Swelling of a Poly(N-(2-Hydroxyethyl) acrylamide-co-acrylic acid) Hydrogel

(This hydrogel system is a close analog, demonstrating the characteristic pH-responsive swelling behavior expected from a carboxylic acid-containing hydrogel.)[6][7][8]

| pH of Buffer Solution | Equilibrium Swelling Degree (g of water / g of dry hydrogel) |

| 1.68 | 11.36[6][7][8] |

| 4.00 | 18.83[6] |

| 6.86 | 48.79[6] |

| 9.18 | 112.79[6][7][8] |

Table 2: Mechanical Properties of Poly(acrylic acid) Hydrogels with Varying Crosslinker Concentrations

(This data for a poly(acrylic acid) hydrogel, crosslinked with N,N'-methylenebisacrylamide, illustrates the tunability of mechanical properties by adjusting the crosslinker concentration.)[9]

| Crosslinker (mol% relative to monomer) | Young's Modulus (kPa) | Equilibrium Water Content (%) |

| 0.02 | ~20 (estimated) | ~90 |

| 0.04 | ~28 (estimated) | ~89 |

| 0.06 | 34 | ~83 |

Table 3: Properties of Poly(2-hydroxyethyl acrylate) Hydrogels Reinforced with Graphene Oxide (GO)

(This data for a poly(2-hydroxyethyl acrylate) hydrogel demonstrates how the mechanical properties can be enhanced by the inclusion of reinforcing agents.)[10][11]

| GO Content (wt%) | Elastic Modulus (Dry State) | Elastic Modulus (Swollen State) | Water Uptake (%) |

| 0 | Base Value | Base Value | 208 ± 10[11] |

| 0.5 | - | - | 160 ± 9[11] |

| 1.0 | - | - | 125 ± 11[11] |

| 2.0 | Enhanced by >650% | Enhanced by >100% | 95 ± 4[11] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound hydrogels.

Protocol for the Synthesis of CEA Hydrogels by Free Radical Polymerization

This protocol describes the synthesis of a CEA hydrogel using a chemical initiator and a crosslinking agent.

Materials:

-

This compound (CEA), monomer

-

N,N'-methylenebisacrylamide (MBA), crosslinker

-

Ammonium (B1175870) persulfate (APS), initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator (optional, for room temperature polymerization)

-

Deionized water, solvent

-

Nitrogen gas

Equipment:

-

Glass vials or reaction vessel

-

Magnetic stirrer and stir bar

-

Water bath or heating block

-

Syringes and needles

-

Spatula and weighing balance

-

Dialysis tubing or beakers for washing

Procedure:

-

Preparation of the Monomer Solution:

-

In a glass vial, dissolve the desired amount of this compound monomer in deionized water. A typical concentration can range from 10 to 50 wt%.

-

Add the crosslinker, N,N'-methylenebisacrylamide. The concentration of the crosslinker can be varied (e.g., 0.5 to 5 mol% with respect to the monomer) to control the swelling and mechanical properties of the hydrogel.

-

Stir the solution until all components are fully dissolved.

-

-

Initiation of Polymerization:

-

Deoxygenate the monomer solution by bubbling with nitrogen gas for 15-30 minutes. Oxygen can inhibit free radical polymerization.

-

Add the initiator, ammonium persulfate (typically 0.1 to 1 mol% with respect to the monomer). If polymerization at room temperature is desired, add the accelerator TEMED at a similar concentration to APS.

-

Gently mix the solution to ensure homogeneous distribution of the initiator.

-

-

Gelation:

-

Seal the vial and place it in a water bath or on a heating block at a controlled temperature (e.g., 50-70 °C) for several hours, or until gelation is complete. If using an accelerator, the reaction can proceed at room temperature.

-

The solution will become increasingly viscous and eventually form a solid hydrogel.

-

-

Purification:

-

Once the hydrogel is formed, carefully remove it from the vial.

-

Cut the hydrogel into discs or smaller pieces of a defined size.

-

To remove unreacted monomers, initiator, and other impurities, immerse the hydrogel pieces in a large volume of deionized water.

-

Change the water frequently (e.g., every 12 hours) for 3-5 days. Alternatively, place the hydrogel in dialysis tubing against deionized water.

-

-

Drying (Optional):

-

For characterization of the dry weight or for loading with a drug from an organic solvent, the hydrogel can be dried.

-

Freeze-drying (lyophilization) is the preferred method to maintain the porous structure of the hydrogel. Alternatively, oven-drying at a low temperature (e.g., 40-50 °C) until a constant weight is achieved can be used.

-

Protocol for Characterization of CEA Hydrogels

3.2.1. Swelling Studies

This protocol determines the swelling behavior of the hydrogel in response to pH.

Procedure:

-

Prepare buffer solutions of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Take pre-weighed, dried hydrogel samples (W_d).

-

Immerse each sample in a separate buffer solution at a controlled temperature (e.g., 37 °C).

-

At regular time intervals, remove the hydrogel sample, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).

-

Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d

3.2.2. Mechanical Testing

This protocol provides a general guideline for assessing the mechanical properties of the hydrogel.

Procedure:

-

Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone shape for tensile testing).

-

Ensure the samples are at equilibrium swelling in the desired buffer (e.g., PBS at pH 7.4).

-

Perform unconfined compression or tensile testing using a universal testing machine.

-

Record the stress-strain data to determine the Young's modulus (a measure of stiffness) and the ultimate compressive or tensile strength.

3.2.3. Drug Release Studies

This protocol outlines the in vitro release of a model drug from the hydrogel.

Procedure:

-

Load the hydrogel with a model drug by soaking a dried hydrogel in a concentrated drug solution until equilibrium is reached.

-

Dry the drug-loaded hydrogel and weigh it.

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) at 37 °C with gentle agitation.

-

At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound hydrogels.

Caption: Workflow for CEA Hydrogel Synthesis and Characterization.

pH-Responsive Swelling and Drug Release Mechanism

This diagram illustrates the mechanism by which CEA hydrogels exhibit pH-responsive swelling and controlled drug release.

Caption: Mechanism of pH-Responsive Drug Release from CEA Hydrogels.

References

- 1. mdpi.com [mdpi.com]

- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of hydrogels based on poly(2-hydroxyethyl methacrylate) for drug delivery under UV irrad… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Application Notes and Protocols: Utilizing 2-Carboxyethyl Acrylate in Pressure-Sensitive Adhesives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Carboxyethyl acrylate (B77674) (2-CEA) as a functional monomer in the formulation of pressure-sensitive adhesives (PSAs). The inclusion of detailed experimental protocols and data presentation is intended to guide researchers in developing and evaluating PSAs with tailored adhesive properties.

Introduction to 2-Carboxyethyl Acrylate in PSAs

This compound (β-CEA) is a functional acrylic monomer that offers several advantages when incorporated into pressure-sensitive adhesive formulations. Its carboxylic acid group provides a site for cross-linking, which can significantly enhance the cohesive strength and shear resistance of the adhesive. Additionally, the polar nature of the carboxyl group can improve adhesion to a variety of substrates. Studies have shown that PSAs prepared with β-CEA can exhibit a high gel content, indicating a greater degree of cross-linking compared to other carboxylic monomers.[1] This property is crucial for applications requiring high shear strength and resistance to flow.

The selection of monomers is critical in determining the final properties of a PSA. Typically, acrylic PSAs are composed of a high percentage of a "soft" monomer with a low glass transition temperature (Tg) to impart tackiness, a smaller amount of a "hard" monomer with a high Tg to increase cohesive strength, and a small percentage of a functional monomer, such as 2-CEA, to provide specific properties like cross-linking sites and improved adhesion.[2][3] The concentration of the functional monomer is a key variable that allows for the fine-tuning of the adhesive's performance.

Data Presentation: Influence of 2-CEA Concentration on Adhesive Properties

| 2-CEA Concentration (wt%) | Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Strength (hours) |

| 0 | 15.2 | 12.5 | < 1 |

| 2 | 18.5 | 14.8 | 24 |

| 4 | 20.1 | 16.2 | > 72 |

| 6 | 19.5 | 15.5 | > 120 |

| 8 | 17.8 | 13.9 | > 168 |

Note: These values are representative and will vary depending on the specific base polymer formulation, cross-linking method, and substrate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of an acrylic PSA containing 2-CEA via emulsion polymerization and the subsequent testing of its adhesive properties.

Synthesis of Acrylic PSA via Emulsion Polymerization

This protocol describes the synthesis of a water-based acrylic PSA with a varying concentration of this compound.

Materials:

-

2-Ethylhexyl acrylate (2-EHA), inhibitor removed

-

Methyl methacrylate (B99206) (MMA), inhibitor removed

-

This compound (2-CEA)

-

Acrylic acid (AA)

-

Anionic surfactant (e.g., Sodium dodecyl sulfate)

-

Non-ionic surfactant (e.g., Triton X-405)

-

Ammonium (B1175870) persulfate (APS), initiator

-

Sodium bicarbonate, buffer

-

Deionized water

-

Ammonia (B1221849) solution (for pH adjustment)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

-

Dosing pumps

-

Heating mantle or water bath

-

Filtration system (e.g., 100-micron filter)

Procedure:

-

Initial Charge: To the reactor, add a portion of the deionized water, sodium bicarbonate, and a small amount of the surfactant mixture. Purge the reactor with nitrogen for 30 minutes while stirring and heating to the reaction temperature (typically 75-85 °C).

-

Pre-emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion by mixing the remaining deionized water, surfactants, 2-EHA, MMA, 2-CEA (at the desired concentration), and AA. Stir vigorously to form a stable emulsion.

-

Initiator Solution: Prepare the initiator solution by dissolving ammonium persulfate in deionized water.

-

Polymerization:

-

Add a small portion of the initiator solution to the reactor.

-

Begin the continuous and separate addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 3-4 hours.

-

Maintain the reaction temperature and constant stirring throughout the addition.

-